molecular formula C9H5BrN2OS B13362117 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile

7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile

Cat. No.: B13362117
M. Wt: 269.12 g/mol
InChI Key: IZTUZMLJNVPGHV-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile (CAS 1714146-49-2) is a chemical compound with the molecular formula C9H5BrN2OS and a molecular weight of 269.12 g/mol . This thieno[3,2-c]pyridine derivative is provided as a high-purity intermediate for research and development purposes. Compounds based on the thienopyridine scaffold are of significant interest in medicinal chemistry and drug discovery due to their broad pharmacological potential . Scientific literature indicates that related thieno[2,3-b]pyridine derivatives have been investigated for a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making them valuable scaffolds for the synthesis of novel bioactive molecules . Furthermore, dihydrothieno[3,2-b]pyridine compounds have been patented for use in the treatment of various disorders, highlighting the ongoing research interest in this heterocyclic system . This product is intended for research and further manufacturing applications only. It is not intended for direct human use, including in foods, drugs, or cosmetics. All safety data sheets (SDS) should be consulted prior to use. Technically qualified personnel must handle this product.

Properties

Molecular Formula

C9H5BrN2OS

Molecular Weight

269.12 g/mol

IUPAC Name

7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbonitrile

InChI

InChI=1S/C9H5BrN2OS/c1-12-4-7(10)8-6(9(12)13)2-5(3-11)14-8/h2,4H,1H3

InChI Key

IZTUZMLJNVPGHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a stirred suspension of 7-bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde in dichloromethane is treated with acetic acid and 3-methylmorpholine, followed by the addition of sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature under nitrogen for 15 minutes and then further processed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The thienopyridine core can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a methoxy group would yield 7-methoxy-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile.

Scientific Research Applications

7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains

  • 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile (): Structural Difference: Ethyl group replaces methyl at position 3. Synthesis: Similar synthetic routes as the methyl derivative, but longer alkyl chains may introduce steric hindrance during reactions .
  • 7-Bromo-5-butyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile (): Structural Difference: Butyl group at position 4. Synthesis: Requires methoxide-mediated substitution and purification via silica chromatography, yielding 27% after multiple steps. The extended alkyl chain complicates synthesis due to steric and solubility challenges .

Heterocyclic Variants with Modified Cores

  • 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile ():

    • Structural Difference : Pyridine core with a sulfanyl (-SH) group at position 2 and a thienyl substituent at position 5.
    • Impact : The sulfanyl group enhances hydrogen-bonding capacity, improving aqueous solubility. The thienyl moiety adds aromatic bulk, which may influence binding to biological targets like enzymes or receptors .
  • 1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (): Structural Difference: Incorporates a benzofuran ring and an amino group. The amino group offers a site for further functionalization .

Pyridine-Based Derivatives

  • 5-Bromo-4-Methylpyridine-2-Carbonitrile (): Structural Difference: Simple pyridine ring without a fused thiophene. Bromo and methyl groups are at positions 5 and 4, respectively. Applications: Widely used in agrochemicals and pharmaceuticals as a building block. The absence of the thieno ring reduces planarity, altering electronic properties and limiting use in applications requiring rigid, planar scaffolds .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield (Notable Steps) Key Applications
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile Thieno[3,2-c]pyridine 5-Me, 7-Br, 2-CN Not explicitly reported Kinase inhibitors, catalytic intermediates
7-Bromo-5-butyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile Thieno[3,2-c]pyridine 5-Bu, 7-Br, 2-CN 27% (methoxide substitution, chromatography) Bromodomain inhibitors (e.g., BRD7/9)
5-Bromo-4-Methylpyridine-2-Carbonitrile Pyridine 4-Me, 5-Br, 2-CN High yield (commercial availability) Agrochemicals, pharmaceuticals
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Pyridine 2-SH, 6-thienyl, 3-CN Moderate (elemental analysis used) Material science, ligand synthesis

Key Research Findings

  • Alkyl Chain Effects: Longer alkyl chains (e.g., butyl) in thienopyridine derivatives reduce synthetic efficiency but may improve target selectivity in bromodomain inhibitors .
  • Heterocyclic Modifications : Benzofuran or thienyl substituents enhance aromatic interactions, favoring applications in drug discovery .
  • Core Rigidity: The thienopyridine core’s planarity offers advantages over simple pyridines in designing kinase inhibitors, where flat structures fit into ATP-binding pockets .

Biological Activity

7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C9H6BrN2O2S
  • CAS Number : 1610520-29-0
  • Molecular Weight : 272.12 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine derivatives. In particular, the compound exhibits notable activity against various pathogenic bacteria and fungi.

Key Findings:

  • Inhibition of Bacterial Growth :
    • The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 µM .
    • Other tested strains included clinical isolates of Citrobacter freundii and Achromobacter xylosoxidans, showing significant antimicrobial activity.
  • Antifungal Activity :
    • The compound also exhibited antifungal activity against Candida albicans with an MIC of 0.83 µM .
  • Comparison with Reference Drugs :
    • Molecular docking studies indicated that the binding energies and inhibitory constants of the compound were comparable to those of ciprofloxacin, a commonly used antibiotic .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) cell lines.

Results :

  • The cytotoxicity profile revealed that the HaCat cell line was more sensitive to the compound compared to BALB/c 3T3 cells.
  • The IC50 values for the active compounds were determined after 72 hours of exposure, indicating a potential for selective toxicity that could be advantageous in therapeutic applications .

The mechanism by which 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine exerts its biological effects involves several key interactions at the molecular level:

  • Binding Interactions :
    • The compound forms hydrogen bonds with critical residues in bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication .
    • Additional interactions include Pi-Pi stacking and Pi-Alkyl connections that stabilize the binding within the active site of target enzymes.
  • Drug-Like Properties :
    • In silico assessments indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, suggesting good bioavailability and potential for further development as a therapeutic agent .

Data Summary

Biological ActivityMIC (µM)Cell Line SensitivityMechanism
Pseudomonas aeruginosa0.21HaCat < BALB/c 3T3DNA gyrase inhibition
Escherichia coli0.21HaCat < BALB/c 3T3DNA gyrase inhibition
Candida albicans0.83HaCat < BALB/c 3T3Antifungal activity

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated various thiazolopyridine derivatives including 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine for their antimicrobial properties against clinical strains. The results indicated promising antimicrobial activity that warrants further investigation into their potential as new synthetic antimicrobial agents .
  • Cytotoxicity Analysis : Another research effort focused on assessing the cytotoxic effects on human cell lines. The findings suggested that while some derivatives exhibited low toxicity levels on normal cells, they retained significant efficacy against pathogenic microorganisms .

Q & A

Q. What are the optimal synthetic routes for 7-bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile?

The compound can be synthesized via bromination of a precursor (e.g., 5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile) using NN-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature . Key steps include:

  • Reaction Conditions : 65 hours at RT with NBS (1.5 eq.).
  • Purification : Trituration with diethyl ether followed by silica chromatography (0–30% EtOAc in cyclohexane).
  • Yield : Varies between 24% and 62% depending on alkyl chain length and purification efficiency. For methyl substituents, shorter chains may reduce steric hindrance, improving yield compared to butyl analogs .

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data Input : Import processed diffraction data (e.g., .hkl files).
  • Parameter Adjustment : Optimize displacement parameters (ADPs) and handle hydrogen atom placement via HFIX or DFIX commands.
  • Validation : Use CHECKCIF to resolve outliers in bond lengths/angles. SHELX’s robustness in handling high-resolution data makes it suitable for this compound’s monoclinic crystal system (P21/cP2_1/c) .

Advanced Research Questions

Q. How does bromination at the 7-position influence NMR spectral splitting patterns?

The bromine atom induces deshielding and splitting due to its electronegativity. For example:

  • 1H^1H NMR : The aromatic proton at C7 appears as a singlet (δ 8.23 ppm) due to lack of adjacent protons, while C5-H (δ 7.45 ppm) shows coupling with the methyl group .
  • 13C^{13}C NMR : The C=O carbonyl resonates at δ 160.8 ppm, while the nitrile (C≡N) appears at δ 117.2 ppm. Bromine’s inductive effect shifts these signals upfield compared to non-brominated analogs .

Q. What strategies resolve crystallographic disorder in the thieno[3,2-c]pyridine core?

Disorder often arises from overlapping electron densities in the heterocyclic ring. Mitigation includes:

  • Multi-Component Modeling : Use PART commands in SHELXL to assign partial occupancies to disordered atoms.
  • Restraints : Apply SIMU/DELU restraints to stabilize ADPs.
  • Validation : Cross-validate with Hirshfeld surface analysis to ensure plausible hydrogen-bonding networks (e.g., C–H⋯O interactions observed in similar structures) .

Q. How do substituent variations (e.g., methyl vs. butyl) affect reaction efficiency in bromination?

  • Steric Effects : Methyl groups minimize steric hindrance, enabling faster NBS addition (62% yield for butyl vs. potential higher yields for methyl).
  • Electronic Effects : Electron-donating alkyl groups deactivate the aromatic ring, slowing bromination. Methyl’s weaker donating ability compared to butyl may reduce this effect .

Data Contradiction Analysis

Q. Why do reported yields vary significantly (24% vs. 62%) for similar bromination reactions?

Contradictions arise from:

  • Purification Methods : Trituration alone yields 62%, while additional chromatography recovers 24% of residual product.
  • Competing Reactions : Over-bromination or side reactions (e.g., succinimide adduct formation) may reduce efficiency. LC/MS monitoring (Rt = 1.18 min, 95% purity) is critical for optimizing conditions .

Methodological Guidance

Q. What alternative bromination reagents can replace NBS for improved selectivity?

  • Br2_2 : Requires strict temperature control (-78°C) to avoid di-bromination.
  • DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) : Offers milder conditions but may require catalytic Lewis acids.
  • Selectivity : NBS remains preferable for regioselective mono-bromination of electron-rich thienopyridines .

Biological Relevance

Q. How can computational methods predict the compound’s kinase inhibitory potential?

  • Docking Studies : Use AutoDock Vina to model interactions with CDK5/p25’s ATP-binding pocket. The nitrile group may form hydrogen bonds with Lys89.
  • SAR Analysis : Compare with thienoquinolone derivatives (e.g., IC50_{50} values for CDK5 inhibition) to prioritize methyl vs. bulkier substituents .

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